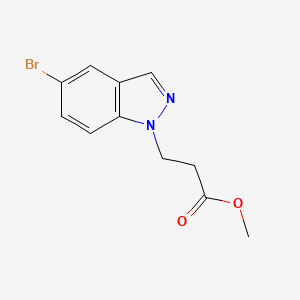
2-(4-(Trifluoromethyl)pyrimidin-2-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Trifluoromethyl)pyrimidin-2-yl)propan-2-amine is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)pyrimidin-2-yl)propan-2-amine typically involves multiple steps. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.
Reduction: The cyano intermediate is reduced using sodium and ammonium chloride in ethanol to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Trifluoromethyl)pyrimidin-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trimethylsilyl cyanide and other nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-(4-(Trifluoromethyl)pyrimidin-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-(Trifluoromethyl)pyrimidin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives, including this compound, can act as mitochondrial complex I electron transport inhibitors, affecting cellular respiration and energy production . The trifluoromethyl group enhances the compound’s binding affinity and specificity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zidovudine: An anti-HIV agent with a pyrimidine ring.
Voriconazole: An antifungal agent with a similar trifluoromethyl group.
Rosuvastatin: A cholesterol-lowering agent with a pyrimidine core.
Uniqueness
2-(4-(Trifluoromethyl)pyrimidin-2-yl)propan-2-amine is unique due to its specific combination of a trifluoromethyl group and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H10F3N3 |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
2-[4-(trifluoromethyl)pyrimidin-2-yl]propan-2-amine |
InChI |
InChI=1S/C8H10F3N3/c1-7(2,12)6-13-4-3-5(14-6)8(9,10)11/h3-4H,12H2,1-2H3 |
Clé InChI |
YPBCGXKAVVKCHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC=CC(=N1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


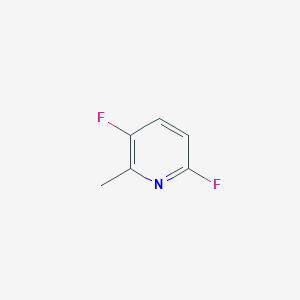
![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13477554.png)

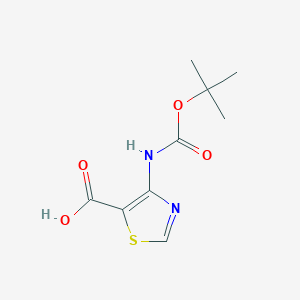
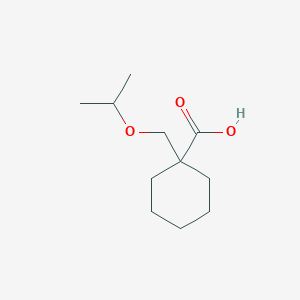
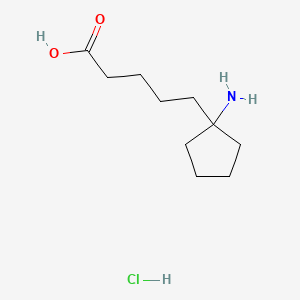
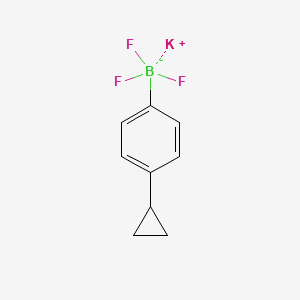


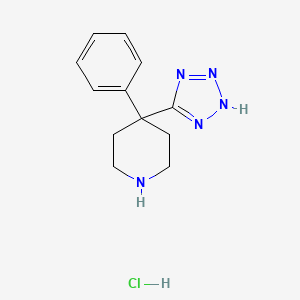
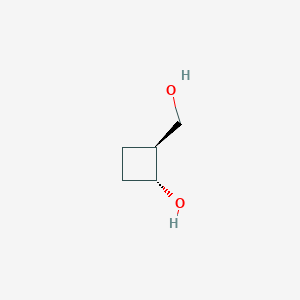
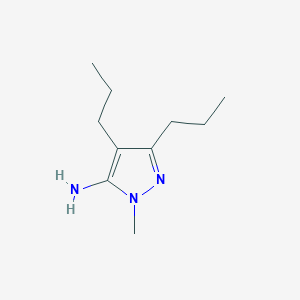
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)
